1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
The compound “1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea” is a benzothiazole derivative. It has been used as a chemosensor for the rapid and selective detection of mercury (II) ions in water . The chemosensor changes color when reacted with mercury (II) ions due to the formation of a coordination complex .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves several steps. In one method, meta-chloroperbenzoic acid can replace H202 in acetic acid for the oxidation of thiazolethiones into thiazoliums . This approach was applied to the synthesis of a thiazolium featuring a 2-adamantyl N-substituent .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is complex and can be analyzed using various spectroscopic techniques. The change in the optical property of the chemosensor upon complexation with mercury (II) was confirmed by ab initio calculations .Chemical Reactions Analysis
The chemosensor reacts with mercury (II) ions to form a coordination complex . This complex formation causes a bathochromic shift of the chemosensor’s UV absorption peak from 540 to 585 nm and turns on a highly selective fluorescence emission at 425 nm .Physical and Chemical Properties Analysis
The chemosensor exhibits unique physical and chemical properties. For instance, it changes color when reacted with mercury (II) ions . The limit of detection (LOD) of Hg2+ was 9.45 nM (1.8 ppb), which satisfies the maximum allowable Hg2+ concentration in drinking water set by the WHO .Scientific Research Applications
Metabolic Studies on Thiazoles
Research on thiazole compounds, such as the metabolism of thiabendazole and other related thiazoles in mice, has shown the formation of toxic metabolites. These studies are crucial for understanding the biological fate of chemicals and could provide a framework for studying the metabolism of similar compounds like 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea (Mizutani, T., Yoshida, K., & Kawazoe, S., 1994).
Radiolabelled Inhibitors for PET Studies
The synthesis and evaluation of radiolabelled N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418) as a glycogen synthase kinase-3beta (GSK-3beta) inhibitor for positron emission tomography (PET) studies highlight the compound's potential in neurological research. Although it demonstrated poor brain penetration, the methodology could be applied to similar compounds for imaging and therapeutic studies (Vasdev, N., et al., 2005).
Chemical Synthesis and Characterization
The development of novel synthetic routes and characterization of related compounds provides a foundation for the synthesis of complex molecules. For example, the synthesis of deuterium-labeled analogs of AR-A014418 for use as internal standards in pharmacokinetic studies demonstrates the importance of analytical techniques in drug development (Liang, D., et al., 2020).
Photophysical and Theoretical Studies
Research on substituted phenyl urea and thiourea silatranes, focusing on synthesis, characterization, and anion recognition properties, showcases the utility of these compounds in photophysical studies and theoretical simulations. Such studies provide insights into the electronic properties of molecules, which could be relevant for the design and application of this compound derivatives (Singh, G., et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have shown to interact with key proteins involved in cell cycle regulation and apoptosis .
Mode of Action
This is often achieved through the activation of p53, a protein that plays a crucial role in preventing cancer. Upon activation, p53 can lead to cell cycle arrest, allowing DNA repair mechanisms to rectify any damage. If the damage is irreparable, p53 can initiate apoptosis, or programmed cell death .
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. In the case of p53 activation, the balance of other key mitochondrial proteins such as Bcl-2 and Bax may be altered . This can result in apoptosis by accelerating the expression of caspases, enzymes that play essential roles in programmed cell death .
Result of Action
The activation of p53 and the subsequent induction of cell cycle arrest and apoptosis can lead to the death of cancer cells . This makes 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea a potential candidate for further biological testing in in vivo cancer models .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the polarity of the solvent can affect the compound’s electronic absorption behaviors . .
Future Directions
The chemosensor offers a sensitive and rapid tool for the detection of mercury (II) in water . In addition, the chemosensor complex can be used as a simple and selective chemosensor for the screening of purified biothiols, such as cysetine, homocysteine, and glutathione in biology research and pharmaceutical/food industries . This suggests potential future applications in environmental monitoring and biological research.
Properties
IUPAC Name |
1-(4-methoxy-1,3-benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-19-10-5-2-6-11-12(10)16-14(21-11)17-13(18)15-8-9-4-3-7-20-9/h2-7H,8H2,1H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTABLJBBXONLOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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